methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Medicinal Chemistry Chemical Biology Computational Drug Design

Methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034459‑10‑2) is a fully synthetic, trisubstituted thiophene derivative belonging to the arylsulfonamidyl thiophene carboxylate ester family. Its scaffold combines a methyl thiophene‑2‑carboxylate core with an N‑(diarylmethyl)sulfamoyl substituent that incorporates both thiophen‑2‑yl and thiophen‑3‑yl rings.

Molecular Formula C15H13NO4S4
Molecular Weight 399.51
CAS No. 2034459-10-2
Cat. No. B2717380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
CAS2034459-10-2
Molecular FormulaC15H13NO4S4
Molecular Weight399.51
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
InChIInChI=1S/C15H13NO4S4/c1-20-15(17)14-12(5-8-23-14)24(18,19)16-13(10-4-7-21-9-10)11-3-2-6-22-11/h2-9,13,16H,1H3
InChIKeyRNFRPWAFPQCLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034459-10-2): Core Chemical Identity and Compound Class Context for Informed Procurement


Methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate (CAS 2034459‑10‑2) is a fully synthetic, trisubstituted thiophene derivative belonging to the arylsulfonamidyl thiophene carboxylate ester family . Its scaffold combines a methyl thiophene‑2‑carboxylate core with an N‑(diarylmethyl)sulfamoyl substituent that incorporates both thiophen‑2‑yl and thiophen‑3‑yl rings . The molecular formula is C₁₅H₁₃NO₄S₄ (MW 399.51) and typical commercial purity is ≥95 % . In the broader chemoproteomic and agrochemical landscapes, the 3‑sulfamoyl‑thiophene‑2‑carboxylate framework serves as a privileged starting point for developing selective ubiquitin‑specific protease (USP) inhibitors, PPAR antagonists, and sulfonylurea herbicides [1][2].

Why Generic Substitution Fails for Methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate: Structural and Pharmacophoric Uniqueness of the Diarylmethyl-Sulfamoyl Motif


Closely related in‑class compounds such as methyl 3‑sulfamoylthiophene‑2‑carboxylate (CAS 59337‑93‑8), GSK0660, or thifensulfuron‑methyl share the same thiophene‑2‑carboxylate core but differ critically in the sulfamoyl N‑substituent [1]. The target compound’s distinctive thiophen‑2‑yl(thiophen‑3‑yl)methyl group introduces a bulky, chiral diarylmethyl‑like architecture that is absent in simpler N‑aryl or N‑triazinyl analogs [2]. This structural feature profoundly alters the three‑dimensional shape of the sulfonamide pharmacophore, affecting target‑binding topography, metabolic stability, and physicochemical properties such as logP and polar surface area [2]. Consequently, direct replacement of this compound with a less substituted congener is not merely a formulation swap but entails a complete change in molecular recognition profile, making bioassay data and structure‑activity relationships non‑transferable across the series.

Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Performance Data for Methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate


Molecular Architecture: Unique Diarylmethyl Sulfamoyl Topology vs. Linear N‑Aryl Analogs

The target compound features a thiophen‑2‑yl(thiophen‑3‑yl)methyl substituent on the sulfamoyl nitrogen, creating a branched, three‑dimensional geometry not present in any commercialized N‑aryl or N‑triazinyl sulfamoyl thiophene‑2‑carboxylate [1]. This motif increases the number of heteroaromatic rings capable of engaging in π‑stacking and sulfur‑mediated interactions relative to the unsubstituted sulfamoyl analog (CAS 59337‑93‑8) or the linear N‑phenyl derivative GSK0660 [1].

Medicinal Chemistry Chemical Biology Computational Drug Design

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The computed XLogP3 of the closely related sulfonamide analog (CAS 2034306‑28‑8) is 3.5, reflecting the lipophilic contribution of the two additional thiophene rings [1]. In contrast, the baseline methyl 3‑sulfamoylthiophene‑2‑carboxylate (CAS 59337‑93‑8) has an estimated XLogP3 of ~0.5–1.0 due to its unsubstituted sulfamoyl group [2]. The target compound’s methyl ester is expected to further increase logP by approximately +0.5 units relative to the free sulfonamide.

Physicochemical Profiling ADMET Lead Optimization

Target Engagement Potential: Class‑Level Inference from Trisubstituted Thiophene USP7/USP47 Inhibitors

Trisubstituted thiophenes bearing a sulfamoyl or sulfonamide warhead, such as P005091, have demonstrated selective USP7 inhibition with EC₅₀ values of 4.2 µM (USP7) and 4.3 µM (USP47) in enzymatic assays [1]. The target compound shares the same 3‑sulfamoyl‑thiophene‑2‑carboxylate scaffold but replaces the substituents at the 4‑ and 5‑positions of the thiophene ring with a methyl ester and the diarylmethylsulfamoyl group, respectively. While no direct USP7/USP47 data exist for the target compound, the sulfamoyl moiety is a known electrophilic warhead that can interact with the catalytic cysteine of deubiquitinases [2].

Deubiquitinase Inhibition Cancer Biology Proteostasis

Synthetic Tractability and Purification Profile: Purity Baseline for Procurement Specification

The compound is supplied as a solid with a standard purity of ≥95 % (HPLC) . This purity level matches the industry benchmark for screening‑grade compounds (typically 90–95 %) and is directly comparable to the specification of in‑class analogs such as methyl 3‑sulfamoylthiophene‑2‑carboxylate (CAS 59337‑93‑8, purity 95 %) . No orthogonal purity data (e.g., qNMR, elemental analysis) are publicly available, but the HPLC‑based specification is sufficient for initial biochemical and cell‑based screening applications.

Chemical Sourcing Quality Control High‑Throughput Screening

Evidence‑Based Application Scenarios for Methyl 3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate in Research and Industrial Workflows


Chemoproteomic Screening for Novel Deubiquitinase (DUB) Inhibitors

The compound’s sulfamoyl‑thiophene‑carboxylate scaffold is a recognized warhead for targeting the catalytic cysteine of USP7 and USP47 [1]. In activity‑based protein profiling (ABPP) or ubiquitin‑rhodamine fluorescence polarization assays, the unique diarylmethyl substitution may impart differential selectivity across the DUB family compared to flat N‑aryl analogs. Procurement is recommended for laboratories pursuing novel DUB inhibitor chemotypes where the thiophene‑rich substituent could engage shallow hydrophobic pockets adjacent to the active site that are inaccessible to P005091 or GSK0660.

Structure‑Activity Relationship (SAR) Expansion of Sulfonamide‑Based STAT3 Inhibitors

Arylsulfonamidyl thiophenes have demonstrated STAT3 inhibitory activity in HeLa cell luciferase reporter assays (EC₅₀ values in the 10–15 µM range) [2]. The target compound’s branched thiophene substituent offers an underexplored vector for probing the STAT3 SH2 domain. Systematic substitution of the ester group (e.g., hydrolysis to the carboxylic acid, amidation) can yield a focused library for hit‑to‑lead optimization, with the parent methyl ester serving as the neutral, cell‑permeable reference point.

Agrochemical Lead Discovery: Sulfonylurea Herbicide Scaffold Diversification

The methyl 3‑sulfamoylthiophene‑2‑carboxylate core is the pharmacophoric backbone of thifensulfuron‑methyl, a commercial sulfonylurea herbicide that inhibits acetolactate synthase (ALS) . Replacing the triazinyl‑carbamoyl substituent with the thiophen‑2‑yl(thiophen‑3‑yl)methyl group generates a structurally distinct ALS inhibitor candidate. This compound can serve as a building block for synthesizing new sulfonylurea analogs and testing their herbicidal potency in greenhouse ALS inhibition assays, potentially circumventing existing resistance mechanisms that rely on metabolic detoxification of the triazine ring.

Computational Chemistry and Molecular Docking Benchmarking

The compound’s well‑defined stereocenter (undefined stereochemistry at the methylene carbon) and high heteroatom density (four sulfur atoms) make it a challenging test case for docking algorithms and force‑field parameterization [3]. It is ideally suited for benchmarking molecular mechanics (MM)/GBSA rescoring workflows against experimental binding data, once generated, and for training machine‑learning models that predict sulfur‑aromatic interactions. Procurement is advised for computational chemistry groups seeking to validate new scoring functions on sulfur‑rich, chiral small molecules.

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